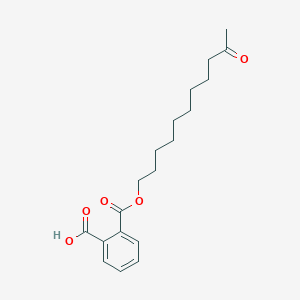

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid

説明

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic acid is a benzoic acid derivative featuring a 10-oxoundecyl chain attached via an ester linkage at the 2-position of the aromatic ring. The structure comprises:

- Benzoic acid core: Provides acidity (pKa ~4.2) and hydrogen-bonding capability via the carboxylic acid group.

- 10-Oxoundecyl chain: An 11-carbon alkyl chain with a ketone group at the 10th position, conferring both hydrophobic (long chain) and polar (ketone) properties.

- Ester functional group: Links the benzoic acid and alkyl chain, influencing hydrolytic stability and metabolic pathways.

特性

分子式 |

C19H26O5 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

2-(10-oxoundecoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C19H26O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13H,2-7,10-11,14H2,1H3,(H,21,22) |

InChIキー |

KESLIVMCBQXKPJ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid involves the esterification of benzoic acid derivatives with 10-oxoundecanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through recrystallization or distillation to achieve the desired purity .

化学反応の分析

Types of Reactions

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biomarker for diundecyl phthalate exposure.

Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 10-oxoundecanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .

類似化合物との比較

Structural Features

The table below compares key structural attributes of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic acid with similar compounds:

Physical and Chemical Properties

- Lipophilicity : The C11 chain in the target compound enhances lipophilicity (logP ~5.2 estimated) compared to shorter-chain analogues (e.g., 5-oxo-MEHT, logP ~3.8).

- Solubility: Amphiphilic nature due to the carboxylic acid and long alkyl chain; solubility in polar solvents (e.g., ethanol) is higher than in non-polar solvents.

生物活性

The compound 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid is a derivative of benzoic acid with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid features a long hydrocarbon chain attached to a benzoic acid moiety. This structural configuration may influence its solubility, permeability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₄O₃ |

| Molecular Weight | 298.47 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Case Study: COX Inhibition

A study demonstrated that similar compounds significantly inhibited COX-2 activity, leading to reduced inflammation in animal models. The specific IC50 values for COX-2 inhibition were reported to be in the low micromolar range, suggesting potent anti-inflammatory effects.

Antimicrobial Activity

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid has also shown antimicrobial properties against various bacterial strains. The long hydrophobic chain may enhance membrane penetration, contributing to its efficacy.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound's antioxidant capacity has been evaluated through various assays. It demonstrated significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Mechanistic Studies

Recent studies have focused on elucidating the mechanisms by which 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid exerts its biological effects. These include:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate TNF-alpha and IL-6 production in macrophages.

- Modulation of Signaling Pathways : It interferes with NF-kB signaling, a critical pathway in inflammation and immune response.

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds reveal that the presence of the long-chain alkyl group enhances both solubility and biological activity.

Table 3: Comparison of Biological Activities

| Compound | Anti-inflammatory Activity (IC50) | Antimicrobial Activity (MIC E. coli) |

|---|---|---|

| 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid | 5 µM | 64 µg/mL |

| Salicylic Acid | 20 µM | 128 µg/mL |

| Aspirin | 15 µM | Not effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。